molecular formula C9H9Cl2NO3S B8454701 4-Chloro-3-dimethylsulfamoyl-benzoyl chloride

4-Chloro-3-dimethylsulfamoyl-benzoyl chloride

Cat. No.: B8454701
M. Wt: 282.14 g/mol
InChI Key: MOAXMCCTQNGXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-dimethylsulfamoyl-benzoyl chloride is an organic compound with the molecular formula C9H9Cl2NO3S. It is a chlorinated benzoyl chloride derivative that contains a dimethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-dimethylsulfamoyl-benzoyl chloride typically involves the chlorination of 3-dimethylsulfamoylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-dimethylsulfamoyl-benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-dimethylsulfamoyl-benzoyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of antihypertensive agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-dimethylsulfamoyl-benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

4-Chloro-3-dimethylsulfamoyl-benzoyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the chlorinated benzoyl chloride group and the dimethylsulfamoyl group, which imparts specific reactivity and applications in various fields .

Properties

Molecular Formula

C9H9Cl2NO3S

Molecular Weight

282.14 g/mol

IUPAC Name

4-chloro-3-(dimethylsulfamoyl)benzoyl chloride

InChI

InChI=1S/C9H9Cl2NO3S/c1-12(2)16(14,15)8-5-6(9(11)13)3-4-7(8)10/h3-5H,1-2H3

InChI Key

MOAXMCCTQNGXBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)Cl)Cl

Origin of Product

United States

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